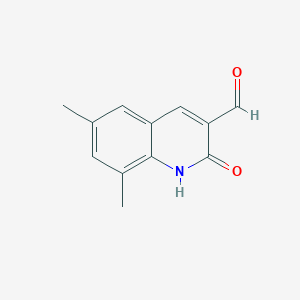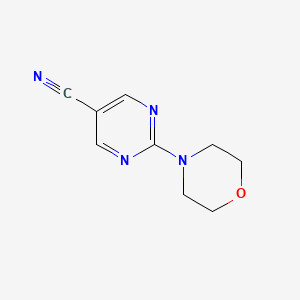
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde (4-BPPC) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and other areas of scientific research. 4-BPPC is a cyclic compound composed of a 5-membered ring of carbon atoms with a bromine atom attached and a pyrrole ring attached to a carbaldehyde group. It has been studied for its potential use as a pharmaceutical agent, as a synthetic intermediate, and as a building block in the synthesis of other compounds.
科学的研究の応用
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been studied for their antimicrobial and anticancer properties. They were synthesized to combat drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Application Summary: This compound is a novel Mannich derivative with promising antibacterial activity .
- Methods of Application: The compound was obtained via a four-step protocol. The 1,2,4-triazole derivative was prepared in a very simple and efficient procedure .
- Results: The structure of the product was assigned by HRMS, IR, 1H and 13C NMR experiments .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to combat drug resistance by pathogens and cancerous cells. They have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 have shown promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Phthalocyanines modified with 1-(4-bromophenyl)ethanol
- Application Summary: These modified phthalocyanines have been synthesized and characterized for their efficiency as photosensitizers .
- Methods of Application: The synthesis and characterization of these compounds were carried out, and some biological studies were conducted to compare their efficiency as photosensitizers .
- Results: The results of these studies are not specified in the source .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to combat drug resistance by pathogens and cancerous cells. They have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 have shown promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Phthalocyanines modified with 1-(4-bromophenyl)ethanol
- Application Summary: These modified phthalocyanines have been synthesized and characterized for their efficiency as photosensitizers .
- Methods of Application: The synthesis and characterization of these compounds were carried out, and some biological studies were conducted to compare their efficiency as photosensitizers .
- Results: The results of these studies are not specified in the source .
特性
IUPAC Name |
1-(4-bromophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEHCFNYFDUHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363268 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
477850-19-4 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

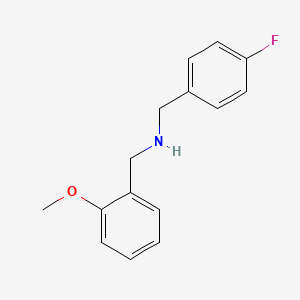
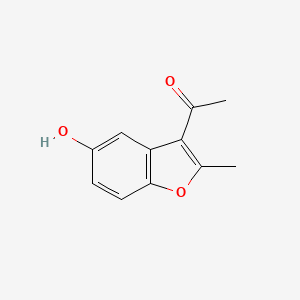
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
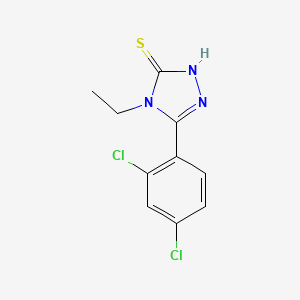
![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
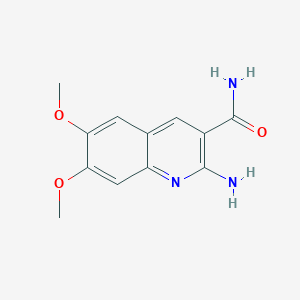
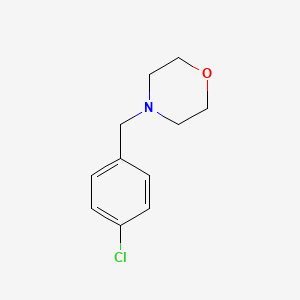
![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)
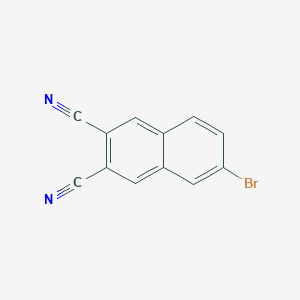
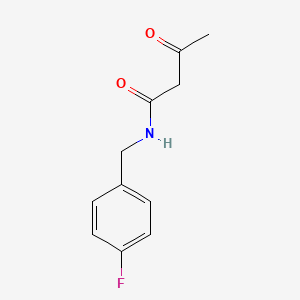
![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)
